Sodium heptadecafluorononanoate

Vue d'ensemble

Description

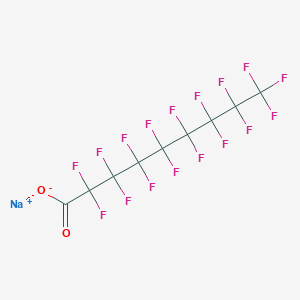

Sodium heptadecafluorononanoate is a chemical compound characterized by its chain of nine carbon atoms, with a sodium atom at one end and a fluorine atom at the otherThis compound is known for its water- and grease-repellent properties, making it useful in various industrial and consumer applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Sodium heptadecafluorononanoate can be synthesized through the reaction of heptadecafluorononanoic acid with sodium hydroxide. The reaction typically involves dissolving heptadecafluorononanoic acid in a suitable solvent, followed by the addition of sodium hydroxide under controlled temperature and stirring conditions. The resulting product is then purified through crystallization or other separation techniques .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where heptadecafluorononanoic acid and sodium hydroxide are reacted under optimized conditions to ensure high yield and purity. The process may include steps such as distillation, filtration, and drying to obtain the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Sodium heptadecafluorononanoate primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can involve the replacement of fluorine atoms with other functional groups under specific conditions.

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases, nucleophiles, and reducing agents. The reactions are typically carried out under controlled temperatures and in the presence of solvents that can dissolve the compound effectively .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions can yield compounds with different functional groups replacing the fluorine atoms .

Applications De Recherche Scientifique

Industrial Applications

-

Fluoropolymer Manufacturing

- Sodium heptadecafluorononanoate serves as a processing aid in the production of fluoropolymers, particularly polyvinylidene fluoride (PVDF). It enhances the performance characteristics of these materials, making them suitable for applications in coatings and films that require resistance to chemicals and heat .

- Surfactant in Cleaning Products

- Textile Treatment

- Firefighting Foams

- Cosmetics and Personal Care Products

Environmental Applications

- Detection and Analysis of PFAS Contamination

- Biodegradation Studies

Health Implications

- Toxicological Studies

- Regulatory Status

Case Studies

Mécanisme D'action

The mechanism by which sodium heptadecafluorononanoate exerts its effects is primarily related to its ability to interact with biological membranes and proteins. The compound’s fluorine atoms can form strong bonds with various molecular targets, leading to alterations in cellular processes and pathways. This interaction can result in changes to membrane permeability, protein function, and overall cellular homeostasis .

Comparaison Avec Des Composés Similaires

- Ammonium heptadecafluorononanoate

- Perfluorononanoic acid

- Sodium perfluorononanoate

Comparison: Sodium heptadecafluorononanoate is unique due to its specific sodium salt form, which imparts distinct solubility and reactivity characteristics compared to its ammonium and acid counterparts. Additionally, its PFAS properties make it particularly effective in applications requiring water and grease repellency .

Activité Biologique

Sodium heptadecafluorononanoate, a perfluoroalkyl substance (PFAS), has garnered attention due to its unique chemical properties and potential biological effects. This article explores the biological activity of this compound, including its toxicological profile, mechanisms of action, and implications for health and the environment.

This compound is characterized by a long carbon chain fully substituted with fluorine atoms, which imparts significant stability and resistance to degradation. The strong carbon-fluorine bonds contribute to its persistence in the environment and bioaccumulation potential in living organisms.

1. Absorption, Distribution, Metabolism, and Excretion (ADME)

Research indicates that this compound exhibits a considerable half-life in biological systems. For instance, studies on related compounds like perfluorononanoic acid (PFNA) show that elimination half-lives can vary significantly between genders in animal models, with male rats exhibiting a half-life of approximately 29.6 days compared to 2.3 days in females . This disparity suggests potential sex-specific metabolic pathways that may influence the biological activity of this compound.

2. Reproductive Toxicity

Numerous studies have highlighted the reproductive toxicity associated with PFAS compounds. In rodent models, exposure to PFNA has resulted in testicular lesions and decreased testis weight at doses as low as 2 mg/kg/day . Histopathological evaluations have shown germ cell degeneration and alterations in hormone receptor expression, indicating that this compound may disrupt endocrine function.

3. Endocrine Disruption

This compound has been implicated in endocrine disruption through its interaction with hormone receptors. In vitro studies demonstrate that PFNA can induce estrogenic responses in human embryonic kidney cells transfected with estrogen receptors . Furthermore, it affects gene expression related to steroidogenesis in both mice and zebrafish, leading to decreased production of steroid hormones .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. Its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. This disruption can lead to altered cellular signaling pathways and impaired physiological functions.

1. Protein Binding

Due to its structure, this compound can bind strongly to proteins within the body, affecting their normal function. The binding affinity varies based on the protein type and concentration of the compound, leading to diverse biological effects depending on the exposure scenario .

2. Bioaccumulation

This compound exhibits bioaccumulative properties, meaning it can accumulate in organisms over time faster than it can be excreted or metabolized. This characteristic raises concerns about long-term exposure risks and potential health impacts on wildlife and humans .

Case Studies

Case Study 1: Reproductive Effects in Rodents

A study conducted by the National Toxicology Program (NTP) demonstrated that exposure to PFNA at doses ≥2 mg/kg/day led to significant reproductive toxicity in prepubertal mice, including increased germ cell degeneration and testicular atrophy . These findings underscore the potential risks associated with this compound exposure during critical developmental periods.

Case Study 2: Endocrine Disruption in Zebrafish

Research involving zebrafish exposed to PFNA revealed changes in gonadal gene expression linked to steroid hormone synthesis. The compound was found to increase vitellogenin expression, a biomarker for estrogenic activity, indicating that this compound may disrupt reproductive development in aquatic organisms .

Summary Table of Biological Effects

Propriétés

IUPAC Name |

sodium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9HF17O2.Na/c10-2(11,1(27)28)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)9(24,25)26;/h(H,27,28);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMGYIWSXCDCHRF-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9F17NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50896632 | |

| Record name | Sodium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21049-39-8 | |

| Record name | Sodium perfluorononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50896632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.